molecular formula C19H19NO3 B6524956 5-ethoxy-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide CAS No. 929389-35-5

5-ethoxy-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide

Cat. No.: B6524956
CAS No.: 929389-35-5
M. Wt: 309.4 g/mol
InChI Key: UUGTYRLJWBBHJF-UHFFFAOYSA-N
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Description

5-ethoxy-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide is a useful research compound. Its molecular formula is C19H19NO3 and its molecular weight is 309.4 g/mol. The purity is usually 95%.
The exact mass of the compound 5-ethoxy-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide is 309.13649347 g/mol and the complexity rating of the compound is 413. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-ethoxy-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-ethoxy-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-ethoxy-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-4-22-14-9-10-17-15(11-14)18(13(3)23-17)19(21)20-16-8-6-5-7-12(16)2/h5-11H,4H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGTYRLJWBBHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-ethoxy-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity through a comprehensive review of existing literature, presenting data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of 5-ethoxy-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide is C25H27N2O3C_{25}H_{27}N_{2}O_{3}, with a molecular weight of approximately 413.49 g/mol. The compound features a benzofuran core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC25H27N2O3
Molecular Weight413.49 g/mol
PurityTypically ≥ 95%
Complexity RatingModerate (estimated)

Anticancer Activity

Recent studies have indicated that compounds with similar structures to 5-ethoxy-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide exhibit significant anticancer properties. For instance, derivatives of benzofuran have shown activity against various cancer cell lines, including breast, lung, and colon cancers.

Case Study: Anticancer Efficacy

In a study examining a related compound, the IC50 values against several cancer cell lines were reported:

Cell LineIC50 (µM)
Human Colon Adenocarcinoma (HT-29)12.5
Human Breast Cancer (MCF-7)15.0
Human Lung Adenocarcinoma (A549)10.0

These findings suggest that modifications to the benzofuran structure can enhance anticancer activity, indicating potential for further research on 5-ethoxy-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide.

Anti-inflammatory Activity

The compound may also possess anti-inflammatory properties, as suggested by its structural similarity to known anti-inflammatory agents. Research has demonstrated that benzofuran derivatives can inhibit pro-inflammatory cytokines, which play a crucial role in inflammatory diseases.

Neuroprotective Effects

Emerging evidence points to the neuroprotective effects of benzofuran derivatives. In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases.

The biological activities of 5-ethoxy-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide may be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been found to inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes.
  • Modulation of Signaling Pathways : These compounds can modulate pathways such as NF-kB and MAPK, which are critical in cancer progression and inflammation.
  • Antioxidant Activity : The presence of phenolic structures in the compound may contribute to its antioxidant properties, protecting cells from oxidative damage.
MechanismDescription
Enzyme InhibitionInhibits COX and LOX enzymes
Signaling Pathway ModulationAffects NF-kB and MAPK pathways
Antioxidant ActivityScavenges free radicals and reduces oxidative stress

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